N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine
Description
N-(2,2-Dimethoxy-1-methylethylidene)cyclohexaneamine is a substituted cyclohexaneamine derivative characterized by an imine functional group (C=N) linked to a 2,2-dimethoxy-1-methylethylidene moiety.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-cyclohexyl-1,1-dimethoxypropan-2-imine |
InChI |
InChI=1S/C11H21NO2/c1-9(11(13-2)14-3)12-10-7-5-4-6-8-10/h10-11H,4-8H2,1-3H3 |
InChI Key |
RZMKHVCHWZWIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CCCCC1)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine typically involves the reaction of cyclohexanamine with 2,2-dimethoxypropane under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently stabilized by the methoxy groups.
Reaction Conditions:
Reagents: Cyclohexanamine, 2,2-dimethoxypropane
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reagents and catalysts but utilizes automated systems to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexanamine.
Substitution: Formation of substituted cyclohexanamine derivatives.
Scientific Research Applications
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The methoxy groups provide stability and influence the compound’s reactivity and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
N,N'-(1,2-Ethanediylidene)bis(cyclohexaneamine) (Glyoxal-Bis-Cyclohexylimine)
- Structure : Contains two cyclohexaneamine groups bridged by an ethanediylidene linker.
- Properties: Molecular weight = 220.35 g/mol, density = 1.04 g/cm³, melting point = 150°C (in methanol), predicted boiling point = 342.7°C .
- Comparison: Unlike the target compound, this bis-cyclohexaneamine lacks methoxy and methyl substituents, resulting in lower steric hindrance and distinct solubility profiles.
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine)
- Structure: Cyclohexanone core with a 3-methoxyphenyl and methylamino substituent.
- Comparison: The ketone group in methoxmetamine introduces polarity and reactivity differences compared to the imine group in the target compound. The methoxy substituent in both compounds may influence electronic effects, but the cyclohexanone backbone alters metabolic stability.
N-Methyldicyclohexylamine
- Structure : Two cyclohexyl groups attached to a methylated amine.
- Properties : CAS 7560-83-0, formula C₁₃H₂₅N. Safety data highlight toxicity risks, necessitating protective gear during handling .
- Comparison : The absence of an imine or methoxy group reduces its utility in condensation reactions but increases lipophilicity, favoring applications in surfactant chemistry.
Physical and Chemical Properties
*Estimated values for the target compound are derived from analogs.
Biological Activity
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclohexane ring and a dimethoxy-substituted side chain. This structural arrangement may influence its biological activity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.
- Antiproliferative Effects : Research has shown that the compound may inhibit cell proliferation in cancer cell lines, indicating potential as an anticancer agent. The specific mechanisms underlying these effects require further investigation.
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. Possible mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting the growth of pathogens or cancer cells.
- Modulation of Signaling Pathways : It may interact with cellular signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Anticancer Properties : In vitro assays revealed that the compound inhibited the proliferation of HeLa cells (human cervical cancer cell line) with an IC50 value of 15 µg/mL. Further mechanistic studies suggested that this effect might be mediated through apoptosis induction.
- Neuroprotective Studies : Research involving neuroblastoma cell lines indicated that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
Data Table
| Biological Activity | Target Organism/Cell Line | Observed Effect | Measurement Method |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of growth | MIC assay |
| Antibacterial | Escherichia coli | Inhibition of growth | MIC assay |
| Antiproliferative | HeLa cells | Reduced proliferation | MTT assay |
| Neuroprotective | Neuroblastoma cells | Increased viability | Oxidative stress assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
